5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
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Overview
Description
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Reaction Conditions:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Reflux conditions (approximately 80-100°C)
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of pyrazolines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory, analgesic, and anticancer agents.
Agrochemicals: It serves as a precursor for the synthesis of fungicides and herbicides.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. The compound can also interact with DNA and proteins, affecting cellular processes and leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)phenol
- 5-Methyl-2-(1H-pyrazol-3-yl)phenol
- 5-Phenyl-2-(1H-pyrazol-3-yl)phenol
Uniqueness
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is unique due to the presence of both a methyl group and a phenyl group on the pyrazole ring. This structural feature enhances its biological activity and makes it a versatile scaffold for the development of various pharmacologically active compounds.
Properties
IUPAC Name |
5-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-13(16(19)9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITPHBJALGIKSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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